molecular formula C9H8ClNO3 B8644116 2-(3-Chloro-2-formylphenoxy)acetamide

2-(3-Chloro-2-formylphenoxy)acetamide

Cat. No. B8644116
M. Wt: 213.62 g/mol
InChI Key: DAIQXOJYHWZZGL-UHFFFAOYSA-N
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Patent
US08258151B2

Procedure details

3.1 1.0 g of 6-chlorosalicylaldehyde 9 is dissolved in 30 ml of DMF, 0.26 g of NaH (60% suspension in paraffin oil) is carefully added with cooling, and the mixture is stirred at RT for 45 min. 1.30 g of 2-iodoacetamide 2 are then added, and the reaction mixture is stirred overnight. The mixture is subsequently subjected to conventional work-up, giving 1.28 g (90%) of 2-(3-chloro-2-formylphenoxy)acetamide 10; MS-EI (M+)=213.
[Compound]
Name
3.1
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.26 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([OH:10])[C:7]=1[CH:8]=[O:9].[H-].[Na+].I[CH2:14][C:15]([NH2:17])=[O:16]>CN(C=O)C>[Cl:1][C:2]1[C:7]([CH:8]=[O:9])=[C:6]([CH:5]=[CH:4][CH:3]=1)[O:10][CH2:14][C:15]([NH2:17])=[O:16] |f:1.2|

Inputs

Step One
Name
3.1
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC=C(C1C=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.26 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.3 g
Type
reactant
Smiles
ICC(=O)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at RT for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC=1C(=C(OCC(=O)N)C=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.28 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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